molecular formula C11H12BrFO2 B2557542 5-(3-Bromo-4-fluorophenyl)pentanoic acid CAS No. 1509782-05-1

5-(3-Bromo-4-fluorophenyl)pentanoic acid

Cat. No.: B2557542
CAS No.: 1509782-05-1
M. Wt: 275.117
InChI Key: KHUDOWOYMXAOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromo-4-fluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of pentanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Scientific Research Applications

5-(3-Bromo-4-fluorophenyl)pentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Safety and Hazards

5-(3-Bromo-4-fluorophenyl)pentanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)pentanoic acid typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 3 and 4 positions, respectively.

    Formation of Pentanoic Acid Derivative: The brominated and fluorinated phenyl compound is then reacted with a pentanoic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include carboxylic acid derivatives or alcohols.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity, leading to specific biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-4-chlorophenyl)pentanoic acid
  • 5-(3-Bromo-4-methylphenyl)pentanoic acid
  • 5-(3-Bromo-4-nitrophenyl)pentanoic acid

Uniqueness

5-(3-Bromo-4-fluorophenyl)pentanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity in biological systems.

Properties

IUPAC Name

5-(3-bromo-4-fluorophenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUDOWOYMXAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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